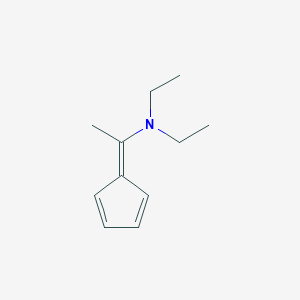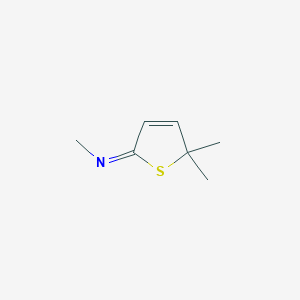![molecular formula C8H10O3S B14232748 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine CAS No. 403700-06-1](/img/structure/B14232748.png)
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is a heterocyclic compound that features a unique structure incorporating a thiophene ring fused with a trioxonine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with trioxane in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with a similar thiophene ring structure.
2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine: A compound with a benzene ring fused to a trioxonine ring, differing in the aromatic system.
Uniqueness
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is unique due to its specific ring fusion pattern and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
403700-06-1 |
|---|---|
Molekularformel |
C8H10O3S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
2,3,5,6-tetrahydrothieno[3,4-b][1,4,7]trioxonine |
InChI |
InChI=1S/C8H10O3S/c1-3-10-7-5-12-6-8(7)11-4-2-9-1/h5-6H,1-4H2 |
InChI-Schlüssel |
TVELHPABJYRNDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CSC=C2OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



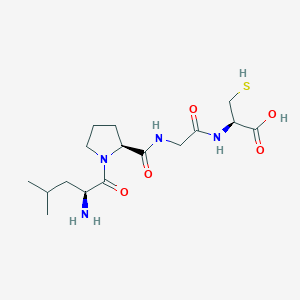
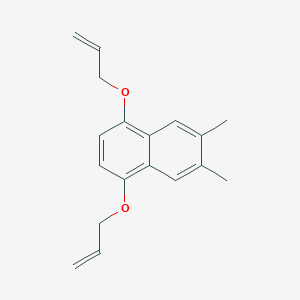
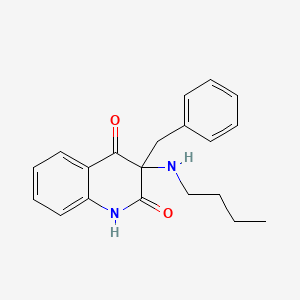

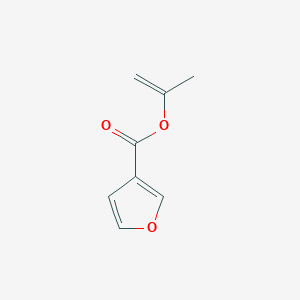
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
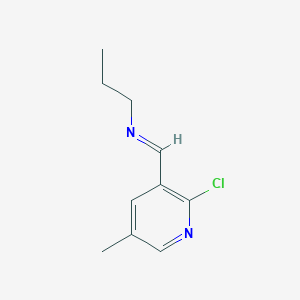
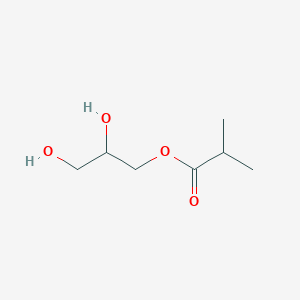
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
